Product packaging for 2-Chloro-3-fluoro-4,5-diiodopyridine(Cat. No.:CAS No. 153035-02-0)

2-Chloro-3-fluoro-4,5-diiodopyridine

Cat. No.: B3242690
CAS No.: 153035-02-0
M. Wt: 383.33 g/mol
InChI Key: TUNSOGHGCLRNKL-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-4,5-diiodopyridine is a sophisticated multi-halogenated pyridine building block designed for advanced synthetic chemistry applications. Its strategic pattern of halogen substituents (chloro, fluoro, and two iodines) makes it an exceptionally versatile intermediate for iterative and regioselective cross-coupling reactions, such as the Suzuki-Miyaura coupling . This allows researchers to systematically construct complex, highly-substituted pyridine scaffolds that are core structures in many bioactive compounds, pharmaceutical candidates, and materials chemicals . The distinct reactivity of the iodine atoms at the 4- and 5- positions, influenced by the electron-withdrawing fluorine and chlorine atoms, enables selective sequential functionalization. This is critical for developing targeted molecular libraries and complex architectures like 2,3,4-triheteroarylpyridines . As a sensitive reagent, it requires storage in a dark place under an inert atmosphere and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HClFI2N B3242690 2-Chloro-3-fluoro-4,5-diiodopyridine CAS No. 153035-02-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-fluoro-4,5-diiodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClFI2N/c6-5-3(7)4(9)2(8)1-10-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNSOGHGCLRNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)F)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClFI2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001277977
Record name Pyridine, 2-chloro-3-fluoro-4,5-diiodo-
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Molecular Weight

383.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-02-0
Record name Pyridine, 2-chloro-3-fluoro-4,5-diiodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153035-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-chloro-3-fluoro-4,5-diiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001277977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloro 3 Fluoro 4,5 Diiodopyridine

Retrosynthetic Analysis and Design Principles for Highly Substituted Pyridine (B92270) Scaffolds

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgamazonaws.com For a polysubstituted pyridine, the primary goal is structural simplification by identifying logical bond disconnections that correspond to reliable chemical reactions. amazonaws.com

The retrosynthetic strategy for 2-chloro-3-fluoro-4,5-diiodopyridine would primarily involve the disconnection of the carbon-halogen bonds, particularly the carbon-iodine bonds, as these are often installed in the later stages of a synthesis via electrophilic substitution or metalation-halogenation sequences. A plausible retrosynthetic pathway could be:

Disconnect C-I bonds: The two iodine atoms at the C4 and C5 positions can be retrosynthetically removed, tracing back to a 2-chloro-3-fluoropyridine (B99640) precursor. This disconnection suggests a forward-synthesis step involving a di-iodination reaction.

Disconnect C-Cl and C-F bonds: Further disconnection of the chlorine and fluorine atoms would lead back to a simpler pyridine or a precursor for ring formation.

Disconnect the Pyridine Ring: The final step in the analysis could involve breaking down the pyridine ring itself, pointing towards a condensation reaction like the Hantzsch pyridine synthesis, which constructs the ring from acyclic components. advancechemjournal.com

The design principles for such a synthesis are governed by the directing effects of the substituents. The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution, often requiring harsh conditions. nih.govnsf.gov Therefore, strategies that enhance the nucleophilicity of specific ring positions or utilize directed reactions are paramount.

Precursor Synthesis and Regioselective Halogenation Techniques for Pyridine Nucleus Derivatization

The core of the synthesis lies in the controlled, regioselective introduction of four different halogen atoms onto the pyridine nucleus. This requires a multi-step approach utilizing a combination of halogenation techniques.

Sequential halogenation involves the stepwise introduction of halogen atoms, where the regiochemical outcome of each step is dictated by the electronic and steric influence of the substituents already present.

A potential synthetic sequence could start with a commercially available precursor, such as 2-chloro-3-aminopyridine. The amino group can be converted to a fluoro group via a diazotization reaction (e.g., the Balz–Schiemann reaction or variations using reagents like copper fluoride), yielding 2-chloro-3-fluoropyridine. google.com

Once the 2-chloro-3-fluoropyridine core is obtained, the subsequent iodination at the C4 and C5 positions must be considered. Direct electrophilic iodination of this substrate would be challenging due to the deactivating nature of the existing halogens. However, methods for the 3-selective halogenation of pyridines have been developed that proceed through Zincke imine intermediates, which temporarily transform the electron-deficient pyridine into a reactive alkene-like structure amenable to reaction with electrophiles like N-iodosuccinimide (NIS). nih.govchemrxiv.orgresearchgate.net

Table 1: Common Reagents for Pyridine Halogenation

HalogenationReagentTypical Conditions
ChlorinationN-Chlorosuccinimide (NCS)Acidic media, heat
FluorinationSelectfluorTransition-metal catalyzed C-H activation
Fluorination (from Amine)NaNO2, HF-PyridineDiazotization conditions
BrominationN-Bromosuccinimide (NBS)Acidic media or radical initiators
IodinationN-Iodosuccinimide (NIS)Acidic media, often with TFA
IodinationIodine (I2)With an oxidizing agent (e.g., HIO3, HNO3)

Directed ortho metalation (DoM) is a powerful strategy for functionalizing positions adjacent to a directing metalating group (DMG). znaturforsch.comresearchgate.net Halogens themselves can act as DMGs. The synthesis of a closely related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, provides a valuable blueprint. acs.org In that synthesis, 2-chloro-4-fluoropyridine was treated with a strong base, lithium diisopropylamide (LDA), to selectively deprotonate the C3 position. The resulting lithiated intermediate was then quenched with iodine to install the first iodine atom. acs.org

Applying this logic to the synthesis of this compound, a potential precursor could be 2-chloro-3-fluoropyridine. A strong lithium amide base could deprotonate the C4 position, which is activated by the adjacent fluorine and the ring nitrogen. Quenching this anion with an electrophilic iodine source (e.g., I₂, NIS) would yield 2-chloro-3-fluoro-4-iodopyridine. A subsequent metalation at C5, followed by iodination, could complete the scaffold, although regioselectivity in the second deprotonation could be a challenge.

The halogen dance reaction is a base-catalyzed intramolecular or intermolecular migration of a halogen atom on an aromatic or heteroaromatic ring. clockss.orgeurekaselect.com This rearrangement often proceeds via a metalated intermediate and can be a powerful tool for accessing isomers that are difficult to obtain through other means. clockss.orgresearchgate.net

The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine effectively utilized a halogen dance. acs.org After the initial ortho-lithiation of 2-chloro-4-fluoropyridine and quenching with iodine to form 2-chloro-4-fluoro-3-iodopyridine, a subsequent deprotonation at C5 with a strong base induced a rearrangement. This process, a "dance" of the iodine and bromine atoms, ultimately led to the desired polysubstituted product. acs.org A similar strategy could be envisioned for the target molecule, where a dihalogenated precursor undergoes a base-induced rearrangement to furnish the desired this compound isomer. For example, treating a hypothetical 2-chloro-3-fluoro-4-iodopyridine with a strong base and a second equivalent of an iodinating agent might trigger a deprotonation at C5, followed by a halogen dance or direct trapping to yield the final product.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product, especially in multi-step syntheses involving sensitive intermediates like organolithiums. Key parameters include the choice of base, solvent, temperature, and reaction time.

In directed metalation and halogen dance reactions, the choice of base is crucial. Lithium amides such as LDA or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are commonly used. znaturforsch.comacs.org The solvent, typically an ether like tetrahydrofuran (THF), must be anhydrous. Temperature control is paramount; these reactions are almost always conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediates. znaturforsch.comnih.gov

The following table, based on the synthesis of the analogous 5-bromo-2-chloro-4-fluoro-3-iodopyridine, illustrates typical conditions that would require optimization for the target synthesis. acs.org

Table 2: Exemplar Conditions for Key Synthetic Steps

TransformationPrecursorBase/ReagentsSolventTemperatureYield
ortho-Iodination2-Chloro-4-fluoropyridine1) LDA 2) I₂THF-78 °C to 0 °C~65%
Halogen Dance / Halogenation2-Chloro-4-fluoro-3-iodopyridine1) LiTMP 2) 1,2-DibromotetrachloroethaneTHF-78 °C~70%

Data adapted from a related synthesis for illustrative purposes. acs.org

For the target molecule, a systematic variation of these parameters would be necessary. This includes screening different lithium amide bases, adjusting the reaction time at low temperatures to control the extent of halogen migration, and carefully selecting the electrophilic iodine source for the final quenching step.

Advanced Synthetic Approaches for Polyhalogenated Pyridines

Modern synthetic chemistry offers advanced techniques that can overcome some of the limitations of traditional batch processing. Continuous-flow chemistry is particularly well-suited for reactions involving highly reactive and unstable intermediates, such as the organolithium species generated during directed metalation and halogen dance reactions. nih.gov

By performing the lithiation in a microreactor, precise control over temperature and residence time can be achieved. This "flash chemistry" approach can minimize the formation of side products and improve the selectivity and yield of the desired product. nih.gov A continuous-flow setup could be designed where the pyridine precursor and the strong base are mixed at low temperature, and the resulting organolithium species is immediately quenched with the electrophilic halogen source in a subsequent chamber. This methodology has been successfully applied to the divergent lithiation of dihalopyridines, demonstrating its potential for controlling complex reaction pathways like the halogen dance. nih.gov

Flow Chemistry and Microwave-Assisted Synthesis

There is no specific literature available that describes the application of flow chemistry or microwave-assisted techniques for the synthesis of this compound. While these modern synthetic methods offer advantages such as rapid reaction optimization, improved safety, and scalability for the synthesis of various heterocyclic compounds, their application to this specific molecule has not been documented. General applications of these technologies in pyridine synthesis often focus on ring formation or the introduction of other substituents, but not the specific di-iodination of a 2-chloro-3-fluoropyridine precursor.

Catalytic Methodologies for Pyridine Ring Construction

Information regarding catalytic methodologies for the direct construction of the this compound ring is not present in the available scientific literature. Research on catalytic pyridine synthesis typically involves the condensation of smaller acyclic precursors. However, methods that would assemble the pyridine ring with the specific 2-chloro, 3-fluoro, 4-iodo, and 5-iodo substitution pattern in a single catalytic process have not been reported. The synthesis of such a highly substituted pyridine would more likely involve a multi-step process starting from a pre-formed pyridine ring, followed by sequential halogenation steps.

Purity Assessment and Isolation Techniques for this compound

There are no specific published methods for the purity assessment and isolation of this compound. General techniques for the purification and analysis of halogenated organic compounds would likely be applicable. These could include:

Isolation Techniques:

Crystallization

Column chromatography (using silica gel or other stationary phases)

Sublimation

Purity Assessment:

High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC), potentially coupled with Mass Spectrometry (GC-MS)

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)

Melting point analysis

However, without experimental data, it is not possible to provide specific conditions or expected results for these techniques as applied to this compound.

Spectroscopic and Structural Elucidation of 2 Chloro 3 Fluoro 4,5 Diiodopyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-chloro-3-fluoro-4,5-diiodopyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with two-dimensional NMR techniques, would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simple, showing a single resonance corresponding to the proton at the 6-position (H-6) of the pyridine (B92270) ring. The chemical shift of this proton would be anticipated to appear in the downfield region, likely between δ 8.0 and 8.5 ppm, due to the deshielding effects of the electronegative nitrogen atom and the halogen substituents. This signal would likely appear as a doublet due to coupling with the adjacent ¹⁹F nucleus at the 3-position. The magnitude of the through-space ¹H-¹⁹F coupling constant (J-coupling) would provide further structural information.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be significantly influenced by the attached halogens. The carbon atoms bearing the iodine atoms (C-4 and C-5) would likely exhibit chemical shifts in the range of δ 90-110 ppm. The carbon attached to fluorine (C-3) would show a large one-bond C-F coupling constant, and its chemical shift would be anticipated around δ 150-160 ppm. The chlorinated carbon (C-2) and the remaining carbon (C-6) would also have characteristic chemical shifts influenced by the substituents.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is predicted to show a single resonance for the fluorine atom at the 3-position. This signal would likely appear as a doublet due to coupling with the H-6 proton. The chemical shift of this fluorine signal would provide information about its electronic environment.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
¹H (H-6) 8.0 - 8.5 Doublet (d) JHF ≈ 1-5 Hz
¹³C (C-2) Not Available Singlet or Doublet (due to C-F coupling) Not Available
¹³C (C-3) 150 - 160 Doublet (d) ¹JCF ≈ 230-260 Hz
¹³C (C-4) 90 - 110 Singlet or Doublet (due to C-F coupling) Not Available
¹³C (C-5) 90 - 110 Singlet or Doublet (due to C-F coupling) Not Available
¹³C (C-6) Not Available Doublet (d) JCH ≈ 180-190 Hz
¹⁹F (F-3) Not Available Doublet (d) JFH ≈ 1-5 Hz

Note: The predicted data is based on general principles and data for analogous compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy): A COSY experiment would not be particularly informative for this molecule in terms of proton-proton correlations, as only one proton is present.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be crucial to correlate the H-6 proton signal with its directly attached carbon atom, C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment would be the most powerful tool for elucidating the connectivity of the pyridine ring. It would show correlations between the H-6 proton and the carbon atoms two and three bonds away (C-2, C-4, and C-5). Similarly, correlations from the ¹⁹F nucleus to adjacent carbon atoms would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space interactions, for instance, between the H-6 proton and the iodine atom at the 5-position, or the fluorine at the 3-position, which would help to confirm the spatial arrangement of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise elemental composition and, consequently, the molecular formula of a compound. For this compound, HRMS would be used to measure the exact mass of the molecular ion.

The molecular formula of this compound is C₅H₁ClFI₂N. The expected monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this calculated mass to within a few parts per million (ppm) would provide strong evidence for the compound's identity and elemental composition. The isotopic pattern observed in the mass spectrum would also be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes) and two iodine atoms.

Expected HRMS Data for this compound

Parameter Value
Molecular Formula C₅H₁ClFI₂N
Calculated Monoisotopic Mass 382.7874 g/mol
Experimental HRMS Data Not Available

| Mass Accuracy | Not Available |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and details of intermolecular interactions in the solid state.

Crystal Growth Techniques and Data Collection Parameters

To obtain a single crystal suitable for X-ray diffraction analysis, various crystallization techniques would need to be explored. These could include slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent would be critical and would likely involve screening a range of common organic solvents. Once a suitable crystal is obtained, it would be mounted on a diffractometer, and X-ray diffraction data would be collected, typically at a low temperature to minimize thermal vibrations.

Crystallographic Data Collection Parameters

Parameter Value
Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions Not Available
Temperature Not Available
Wavelength Not Available
Reflections Collected Not Available
Final R-indices Not Available

Note: No published crystallographic data exists for this compound.

Analysis of Bond Lengths, Bond Angles, and Intermolecular Interactions

A successful crystallographic analysis would provide a wealth of structural information. The bond lengths of the C-Cl, C-F, and C-I bonds would be of particular interest, as would the C-N and C-C bond lengths within the pyridine ring. These experimental values could be compared with theoretical values from computational models. The bond angles would reveal any distortions in the pyridine ring caused by the bulky halogen substituents. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as halogen bonding (e.g., I···N or I···Cl interactions) or π-π stacking, which govern the solid-state architecture of the compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

The vibrational spectrum of this compound is expected to be complex, with characteristic bands arising from the pyridine ring itself and the various carbon-halogen bonds. The positions of these bands are influenced by the nature of the halogen, its position on the ring, and the electronic effects of the other substituents.

Detailed Research Findings (Predicted)

Based on the analysis of similar halogenated pyridines, the following vibrational modes can be anticipated for this compound.

Pyridine Ring Vibrations: The fundamental vibrations of the pyridine ring typically appear in distinct regions of the infrared and Raman spectra. These include C-H stretching, C-C and C-N stretching, and various in-plane and out-of-plane bending modes.

C-H Stretching: The remaining C-H bond on the pyridine ring is expected to exhibit a stretching vibration in the region of 3000-3100 cm⁻¹.

Ring Stretching Modes: The stretching vibrations of the C-C and C-N bonds within the pyridine ring are highly characteristic and typically appear in the 1400-1600 cm⁻¹ region. researchgate.net The presence of multiple halogen substituents will influence the exact positions and intensities of these bands.

Ring Breathing Mode: A characteristic "ring breathing" mode, which involves the symmetric expansion and contraction of the entire pyridine ring, is expected to be observed in the Raman spectrum, likely around 1000 cm⁻¹. researchgate.net

Carbon-Halogen Vibrations: The vibrational frequencies of the carbon-halogen bonds are highly dependent on the mass of the halogen atom and the strength of the bond.

C-F Stretching: The C-F stretching vibration is typically the highest in frequency among the carbon-halogen bonds due to the low mass of fluorine and the high strength of the C-F bond. This band is expected to appear in the range of 1200-1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to be found in the 600-800 cm⁻¹ region. The exact position will be influenced by the electronic environment of the pyridine ring.

C-I Stretching: Due to the high mass of the iodine atoms, the C-I stretching vibrations will occur at much lower frequencies. These bands are expected in the 400-600 cm⁻¹ range. The presence of two adjacent iodine atoms may lead to symmetric and asymmetric stretching modes, which could result in two distinct bands or a broadened absorption in this region.

The combination of FT-IR and Raman spectroscopy provides complementary information. While C-H and polar functional group vibrations are often strong in the infrared spectrum, the symmetric vibrations of the pyridine ring and the carbon-halogen bonds can be more prominent in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (Raman)
C-H Stretching3000-3100MediumMedium
Pyridine Ring Stretching (C-C, C-N)1400-1600StrongStrong
C-F Stretching1200-1300StrongMedium
Pyridine Ring Breathing~1000WeakStrong
C-Cl Stretching600-800StrongMedium
C-I Stretching400-600StrongStrong

Mechanistic Investigations of Reactivity and Functionalization

Elucidation of Reaction Mechanisms for Derivatization of 2-Chloro-3-fluoro-4,5-diiodopyridine

While specific mechanistic studies on this compound are not extensively detailed in the available literature, its reactivity can be inferred from studies on analogous polyhalogenated pyridines. The primary mechanisms for its derivatization include:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the inductive effect of four halogen atoms, makes it highly susceptible to SNAr reactions. Nucleophiles can attack the carbon atoms bearing a halogen, leading to the displacement of the halide ion. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Halogen-Metal Exchange: The presence of two iodine atoms, which are the most polarizable of the halogens present, makes the molecule a prime candidate for halogen-metal exchange reactions. This is particularly effective with organolithium or magnesium (Grignard) reagents at low temperatures. This pathway generates a pyridyl-metal species that can be trapped with various electrophiles, offering a complementary method to SNAr for forming carbon-carbon or carbon-heteroatom bonds. Studies on 2-chloro-4,5-dibromopyridine have demonstrated the utility of this approach for regioselective functionalization mdpi.com.

Transition-Metal-Catalyzed Cross-Coupling: The carbon-iodine and carbon-chlorine bonds can participate in various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The relative reactivity of the C-I, and C-Cl bonds allows for selective functionalization. For instance, C-I bonds are generally more reactive in palladium-catalyzed reactions than C-Cl bonds.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Polyhalogenated Pyridine Ring

The SNAr pathway is a dominant reaction manifold for this compound. The outcome of these reactions is highly dependent on the identity of the nucleophile, the reaction conditions, and the inherent reactivity of each halogenated position on the pyridine ring. The ring nitrogen activates the C-2 and C-4 positions to nucleophilic attack. Therefore, the substituents at these positions (C-2 chloro and C-4 iodo) are the most likely to be displaced via an SNAr mechanism.

The generally accepted reactivity order for leaving groups in SNAr is F > Cl > Br > I, because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the strong inductive electron-withdrawal of fluorine. However, the position on the ring and the stability of the intermediate can alter this reactivity. Research on the analogous compound 5-bromo-2-chloro-3-fluoropyridine (B1227324) shows that reaction conditions can be tuned to selectively substitute the chloro, bromo, or even the fluoro group, demonstrating the nuanced reactivity of such systems nih.gov.

Regioselectivity and Site-Selective Amination Studies

Amination reactions on polyhalogenated pyridines are of significant interest and highlight the challenge of regioselectivity. For this compound, several positions are susceptible to amination, and the selectivity is dictated by the reaction mechanism.

SNAr Amination: In the absence of a metal catalyst, amination is expected to proceed via an SNAr mechanism. The most activated positions are C-2 and C-4. The chlorine atom at C-2 is at an activated position and is a better leaving group than fluorine in many contexts, while the iodine at C-4 is also at an activated position. Studies on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine revealed that under neat (uncatalyzed) conditions, nucleophilic substitution preferentially occurred at the C-2 chloro position nih.gov. This suggests that for the title compound, SNAr amination would likely favor displacement of the chlorine at C-2.

Palladium-Catalyzed Amination: Under Buchwald-Hartwig conditions, the reaction mechanism shifts from SNAr to a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The oxidative addition step is typically faster for heavier halogens. Therefore, a C-I bond would be expected to react preferentially over a C-Cl bond. In the case of this compound, this would lead to selective amination at either the C-4 or C-5 positions.

The table below summarizes the predicted regioselectivity based on analogous systems.

Reaction TypeReagentsPredicted Site of AminationMechanismRationale
SNAr Amination Amine, HeatC-2 (Cl)Addition-EliminationC-2 is activated by ring N; Cl is a good leaving group under SNAr conditions nih.gov.
Buchwald-Hartwig Amine, Pd catalyst, Ligand, BaseC-4 (I) or C-5 (I)Catalytic CycleOxidative addition is faster for C-I bonds than for C-Cl bonds.

Kinetic Studies and Reaction Coordinate Determination of SNAr Reactions

Specific kinetic data and reaction coordinate diagrams for this compound are not readily found in current literature. However, the kinetics of SNAr reactions on substituted halopyridines have been generally established. The reaction proceeds through a two-step mechanism, and the rate is influenced by both the nucleophile's attack and the leaving group's departure.

Formation of the Meisenheimer Complex: The first step, which is often rate-determining, involves the attack of the nucleophile on the electron-deficient carbon atom to form a pentacoordinate, anionic intermediate (Meisenheimer complex). The stability of this complex is key to the reaction rate. The electron-withdrawing substituents on the pyridine ring help to stabilize the negative charge through resonance and induction.

Departure of the Leaving Group: The second step involves the rearomatization of the ring by the expulsion of the halide leaving group.

Halogen Exchange Reactions and Their Mechanistic Pathways

The iodine substituents in this compound are particularly susceptible to halogen exchange reactions.

Halogen-Metal Exchange: This is a well-established method for the functionalization of aryl iodides. The reaction with strong bases like organolithium reagents (e.g., n-BuLi, t-BuLi) proceeds via an ate-complex intermediate. The lithium reagent coordinates to the iodine, facilitating the exchange. For this compound, there is a question of regioselectivity between the C-4 and C-5 iodine atoms. The C-4 position, being para to the ring nitrogen, is more electronically activated, which could favor exchange at this site. This pathway is syntheticcally valuable as it allows for the introduction of carbon-based electrophiles. The functionalization of 2-chloro-4,5-dibromopyridine via bromine-magnesium exchange serves as a strong precedent for this type of reactivity mdpi.com.

Finkelstein-type (Halex) Reactions: Halogen exchange (Halex) reactions, where one halogen is replaced by another, are also possible. For instance, treatment with a fluoride (B91410) source (e.g., KF, CsF) at high temperatures could potentially replace other halogens with fluorine. These reactions typically proceed via an SNAr mechanism, so substitution would be favored at the most activated positions (C-2 or C-4). Conversely, iodide salts could potentially displace other halogens, although this is less common for electron-deficient aromatic systems.

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity is the paramount consideration in the derivatization of this compound. The choice of reaction conditions and reagents allows for the selective functionalization at different positions, leveraging the distinct reactivity of each C-X bond.

The following table summarizes the expected regiochemical outcomes for various reaction types.

Reaction ClassConditionsMost Reactive Site(s)Underlying Principle
SNAr Nucleophile, HeatC-2 (Cl) > C-4 (I)Electronic activation by ring nitrogen; relative leaving group ability.
Halogen-Metal Exchange Organolithium/GrignardC-4 (I) or C-5 (I)Higher polarizability and weaker C-I bond.
Suzuki/Stille Coupling Pd(0) catalyst, BaseC-4 (I) or C-5 (I)Faster oxidative addition at C-I bonds.
Buchwald-Hartwig Amination Pd catalyst, LigandC-4 (I) or C-5 (I)Faster oxidative addition at C-I bonds.

Stereoselectivity is generally not a factor in the derivatization of the aromatic ring of this compound itself, as the ring is planar and achiral. However, stereoselectivity can become important if the derivatization involves chiral reagents or catalysts, or if a new stereocenter is formed in a substituent that is being introduced. In such cases, the existing functionality on the pyridine ring could exert steric or electronic influence, potentially leading to diastereoselectivity in the products.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. nanobioletters.com For substituted pyridines, DFT calculations, often using functionals like B3LYP, provide excellent agreement with experimental values for various parameters. researchgate.netresearchgate.net The substituents (Cl, F, I) on the pyridine (B92270) ring significantly influence the electron density distribution and, consequently, the molecule's reactivity. researchgate.net The positions of these halogen atoms are critical in determining the chemical and photochemical properties of the molecule. researchgate.net In 2-Chloro-3-fluoro-4,5-diiodopyridine, the combined electron-withdrawing effects of chlorine and fluorine, along with the polarizability of the two iodine atoms, create a unique electronic environment that dictates its chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. ijcce.ac.ir

For a molecule like this compound, the strong electron-withdrawing nature of the fluorine and chlorine atoms, combined with the presence of iodine, would be expected to lower the energies of both the HOMO and LUMO. DFT calculations can precisely quantify these energies.

Table 1: Representative Frontier Orbital Energies (Note: The following values are illustrative, based on typical DFT calculations for similar halogenated pyridines, and are not experimental data for this compound.)

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.15

| HOMO-LUMO Gap (ΔE) | 4.70 |

Fukui functions are used within DFT to identify which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. These functions analyze the change in electron density at a specific site when an electron is added or removed, pinpointing the most reactive centers in the molecule.

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. ijcce.ac.ir It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

In this compound, the highly electronegative nitrogen atom would create a region of strong negative potential. Conversely, the carbon atoms bonded to the electronegative halogens (especially C2 and C3) and the hydrogen atoms would exhibit positive potential. The large iodine atoms can also exhibit regions of positive potential known as "sigma-holes" along the C-I bond axis, making them potential sites for halogen bonding interactions. nih.gov Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by calculating the partial atomic charges on each atom. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction and Design of Derivatives

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. researchgate.net These descriptors provide a quantitative measure of reactivity and stability. nih.gov

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. ijcce.ac.ir

Global Softness (S): The reciprocal of hardness; softer molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for the rational design of new derivatives with desired reactivity profiles. For instance, modifying the substituents on the pyridine ring would systematically alter these descriptor values, allowing for the fine-tuning of the molecule's electronic properties.

Table 2: Representative Global Reactivity Descriptors (Note: These values are illustrative, calculated from the representative orbital energies in Table 1, and are not experimental data.)

Descriptor Definition Value (eV)
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.50
Chemical Hardness (η) (ELUMO - EHOMO) / 2 2.35
Global Softness (S) 1 / (2η) 0.21

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the pyridine ring itself is rigid, molecular dynamics (MD) simulations can provide insights into the molecule's behavior in a condensed phase (liquid or solid). MD simulations model the movement of atoms and molecules over time based on a force field, allowing for the study of conformational flexibility and intermolecular interactions. For this compound, MD could be used to study how molecules pack in a crystal lattice or how they interact with solvent molecules. Given the presence of multiple large, polarizable iodine atoms, London dispersion forces are expected to play a significant role in its intermolecular interactions. acs.org These simulations can help understand how such non-covalent interactions influence the material's bulk properties.

Prediction of Spectroscopic Parameters from First Principles (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective at predicting spectroscopic data, which is crucial for chemical characterization.

Vibrational Frequencies (IR/Raman): Theoretical calculations can compute the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net Comparing the calculated spectrum with an experimental one is a standard method for confirming a molecule's structure. The calculated frequencies for the C-Cl, C-F, and C-I stretching and bending modes would be characteristic of this compound. researchgate.net

Table 3: Representative Predicted Vibrational Frequencies (Note: The following are typical frequency ranges for the specified bond types and are not specific calculated values for the title compound.)

Vibrational Mode Typical Frequency Range (cm⁻¹)
C-F Stretch 1100 - 1350
C-Cl Stretch 600 - 850
C-I Stretch 500 - 600

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. ijcce.ac.irresearchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where signals may overlap. For this compound, calculations would predict the chemical shifts for the two remaining protons on the pyridine ring, the five carbon atoms, and the fluorine atom, providing a complete theoretical NMR profile.

In Silico Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the potential chemical reactions of this compound. Halogenated pyridines are common substrates for reactions such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling. nih.govacs.org

By modeling the reaction pathway, chemists can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. This information allows for the determination of activation barriers, which control the reaction rate. For SNAr reactions, modeling could predict which of the halogen atoms (chloro or iodo) is more readily displaced by a nucleophile under different conditions. Such in silico studies can guide experimental work by identifying the most plausible reaction mechanisms and predicting the likely outcomes, saving significant time and resources in the laboratory. nih.gov

Reactivity and Derivatization Strategies

Cross-Coupling Reactions Involving 2-Chloro-3-fluoro-4,5-diiodopyridine

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated pyridines like this compound, the differential reactivity of the C-X bonds (C-I > C-Br > C-Cl >> C-F) under palladium catalysis is a critical tool for selective functionalization.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. youtube.com In the case of this compound, the greater reactivity of the carbon-iodine bonds would allow for selective coupling at the C4 and C5 positions. It is anticipated that the C4-iodo group would react preferentially due to its less sterically hindered environment compared to the C5-iodo group, which is flanked by the C4-iodo and the C6-hydrogen. Following the reaction at C4, a second Suzuki-Miyaura coupling could be performed at the C5 position under more forcing conditions. The C2-chloro group would likely remain intact under typical Suzuki-Miyaura conditions, allowing for subsequent functionalization.

For instance, studies on the similarly substituted 2-chloro-3,4-diiodopyridine (B176591) have shown that Suzuki-Miyaura reactions can be performed sequentially, first at the C4-iodo position, then at the C3-iodo position, and finally at the C2-chloro position, highlighting the potential for controlled, stepwise derivatization. rsc.org

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling of this compound

PositionHalogenRelative ReactivityPredicted Outcome
C4IodineHighestPrimary site of coupling
C5IodineHighSecondary site of coupling
C2ChlorineLowUnreactive under standard conditions
C3FluorineLowestInert to coupling

This table is predictive and based on established reactivity trends of polyhalogenated pyridines.

Stille Coupling with Organotin Reagents

The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides. pipzine-chem.com Similar to the Suzuki-Miyaura reaction, the reactivity order in Stille coupling is I > Br > OTf > Cl. nih.gov Consequently, for this compound, the reaction would be expected to occur selectively at the C4 and C5 positions. The primary advantage of the Stille reaction is its tolerance to a wide variety of functional groups, although the toxicity of organotin compounds is a significant drawback. harvard.edu The chemoselectivity would again favor initial reaction at the C4 position, followed by the C5 position.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high reactivity and the ability to form C-C bonds involving sp, sp2, and sp3 hybridized carbon atoms. organic-chemistry.org The reactivity of organozinc reagents is generally higher than that of organoboron or organotin compounds, which can sometimes lead to lower chemoselectivity. However, by carefully controlling the reaction conditions, selective coupling at the C4 and C5 positions of this compound should be achievable. The general reactivity trend of halides (I > Br > Cl) is also observed in Negishi couplings. organic-chemistry.org

Heck and Sonogashira Couplings for C-C Bond Formation

The Heck reaction, which couples a halide with an alkene, and the Sonogashira reaction, which couples a halide with a terminal alkyne, are also expected to proceed with high regioselectivity on the this compound scaffold. conicet.gov.arsoton.ac.uk The greater reactivity of the C-I bonds compared to the C-Cl bond would direct the initial coupling to the C4 or C5 position.

In Sonogashira couplings of polyhalogenated substrates, the reaction typically occurs at the most reactive C-I bond. For example, in the case of 5-substituted-1,2,3-triiodobenzenes, Sonogashira coupling occurs regioselectively at the less sterically hindered terminal C-I positions. nih.gov A similar outcome would be predicted for this compound, with the initial alkynylation occurring at C4. A second Sonogashira coupling could then be effected at the C5 position.

Directed Ortho-Metalation (DoM) Strategies and Lithiation for Selective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds. wikipedia.org The reaction is guided by a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. wikipedia.org In the context of this compound, the nitrogen atom of the pyridine (B92270) ring can act as a DMG, directing lithiation to the C6 position. However, the presence of multiple halogen atoms complicates this, as halogen-metal exchange is a competing and often faster process, especially with iodine.

Given the high propensity for iodine-lithium exchange, treating this compound with an alkyllithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures would likely result in regioselective halogen-metal exchange at one of the C-I bonds. The C4 position is generally more susceptible to this exchange than the C5 position. This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Research on the related compound 5-bromo-2-chloro-4-fluoro-3-iodopyridine has shown that C6 magnesiation can be achieved, followed by trapping with electrophiles, demonstrating the feasibility of functionalizing the C6 position in such polyhalogenated pyridines. nih.gov

Functional Group Interconversions (FGIs) and Selective Transformations of Halogens

The different halogens on the this compound ring can be selectively transformed into other functional groups. The iodine atoms can be converted to other halogens (e.g., bromine or chlorine) or removed via reductive deiodination. Nucleophilic aromatic substitution (SNAr) reactions can also be employed, with the reactivity of the positions being influenced by the electronic effects of the other substituents. The electron-deficient nature of the pyridine ring, enhanced by the fluorine and chlorine atoms, makes it susceptible to nucleophilic attack. While the C2 and C4 positions are activated by the ring nitrogen, the precise site of substitution will depend on the nucleophile and reaction conditions. Studies on 5-bromo-2-chloro-3-fluoropyridine (B1227324) have demonstrated that selective amination can be achieved at the C2-chloro, C5-bromo, or C3-fluoro positions by carefully choosing the reaction conditions (e.g., with or without a palladium catalyst). nih.gov

Synthesis of Complex Pyridine-Containing Architectures

The predictable, tiered reactivity of this compound makes it an exceptional building block for the programmed synthesis of intricate, polysubstituted pyridine derivatives. Chemists can leverage sequential, site-selective cross-coupling reactions to introduce a variety of functional groups and build complex molecular frameworks.

A common strategy involves a series of palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings. wikipedia.orgrsc.org The synthesis typically begins with the selective functionalization of the C4 and C5 positions. For instance, a double Suzuki coupling can be performed to introduce two aryl or heteroaryl groups at these positions. Subsequently, a second, distinct coupling reaction can be employed to modify the C2 position. The choice of catalyst, ligand, and reaction conditions can be fine-tuned to control selectivity, especially when differentiating between the C4 and C5 positions if a stepwise mono-iodine substitution is desired. nih.gov

For example, the synthesis of a hypothetical complex molecule could proceed as follows:

Step 1: Di-substitution at C4 and C5: A double Sonogashira coupling with a terminal alkyne, such as (trimethylsilyl)acetylene, would replace both iodine atoms, yielding a 4,5-dialkynyl-2-chloro-3-fluoropyridine intermediate. wikipedia.orgnih.gov

Step 2: Substitution at C2: The resulting intermediate can then undergo a Suzuki coupling with a boronic acid (e.g., phenylboronic acid) to replace the chlorine atom at the C2 position. rsc.org This step requires different catalytic conditions to activate the less reactive C-Cl bond.

This stepwise approach provides a reliable pathway to novel, highly decorated pyridine cores that are valuable in materials science and medicinal chemistry. nih.govnih.gov The synthesis of 2-chloro-3,4-diiodopyridine has been shown to react sequentially, first at the C4 position, then C3, and finally C2, illustrating the principle of differential halide reactivity on a similar scaffold. rsc.org

Interactive Table 2: Hypothetical Stepwise Synthesis of a Complex Pyridine Derivative

StepReaction TypePosition(s) ReactingReagents & Conditions (Illustrative)Resulting Intermediate/Product
1Double Sonogashira CouplingC4, C5Terminal Alkyne, Pd(PPh₃)₄, CuI, Base (e.g., Et₃N)2-Chloro-3-fluoro-4,5-bis(alkynyl)pyridine
2Suzuki-Miyaura CouplingC2Arylboronic Acid, Pd(OAc)₂, Ligand (e.g., SPhos), Base (e.g., K₂CO₃)2-Aryl-3-fluoro-4,5-bis(alkynyl)pyridine

Design and Synthesis of Analogue Libraries for Research Investigations

The modular and predictable reactivity of this compound is ideally suited for the construction of analogue libraries for systematic research investigations, particularly in drug discovery and materials science. nih.govnih.gov By systematically varying the substituents introduced at the C2, C4, and C5 positions, researchers can generate a large array of related compounds to explore structure-activity relationships (SAR).

The strategy for library synthesis relies on the same principles of sequential cross-coupling. nih.gov A common workflow involves:

Initial Diversification at C4/C5: A set of diverse building blocks, such as a collection of commercially available boronic acids or terminal alkynes, is used to functionalize the C4 and C5 positions of the starting pyridine. This creates a panel of 4,5-disubstituted-2-chloro-3-fluoropyridine intermediates.

Secondary Diversification at C2: Each of these intermediates is then subjected to a second round of coupling reactions, using a different set of building blocks to modify the C2 position.

This combinatorial approach allows for the rapid generation of a matrix of final compounds where the functionalities at three distinct positions are systematically varied. Such libraries are invaluable for screening for biological activity or for tuning the electronic and photophysical properties of organic materials. nih.gov The use of palladium precatalysts that are air-stable and facilitate mild reaction conditions is particularly beneficial for high-throughput library synthesis. nih.gov This method enables the efficient production of novel chemical entities for lead identification and optimization in medicinal chemistry programs. nih.govresearchgate.net

Interactive Table 3: Example Strategy for an Analogue Library Synthesis

Library StagePosition(s) ModifiedReaction TypeBuilding Block Set (Examples)
Stage 1 C4 and C5Suzuki-Miyaura CouplingPhenylboronic acid, 4-Methoxyphenylboronic acid, Thiophene-3-boronic acid
Stage 2 C2Sonogashira CouplingPhenylacetylene, 1-Hexyne, Ethynyltrimethylsilane

Applications As a Synthetic Building Block in Specialized Areas

Utilization in Medicinal Chemistry Synthesis (Focus on Scaffold Construction and Ligand Design)

In medicinal chemistry, the pyridine (B92270) ring is a well-established "privileged scaffold" found in numerous FDA-approved drugs. lifechemicals.com Halogenated pyridines, such as 2-chloro-3-fluoro-4,5-diiodopyridine, are particularly valuable building blocks for the construction of novel pharmaceutical candidates. pageplace.denih.govresearchgate.net The distinct reactivity of the iodo, chloro, and fluoro substituents enables sequential and site-specific modifications, which is a crucial aspect of modern drug design and the development of targeted therapies.

The differential reactivity of the C-I and C-Cl bonds is frequently exploited in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are significantly more reactive and can undergo coupling under milder conditions, leaving the chloro and fluoro groups intact for subsequent transformations. This hierarchical reactivity is fundamental to its utility in building complex molecular scaffolds.

Strategies for Incorporating Halogenated Pyridines into Advanced Heterocyclic Systems

The construction of advanced heterocyclic systems from this compound relies on the strategic and sequential functionalization of its halogenated positions. The two iodine atoms at positions 4 and 5 are the most reactive sites for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.

Researchers can selectively perform a double cross-coupling reaction at the 4- and 5-positions to introduce aryl, heteroaryl, or alkyl groups, leading to the formation of highly substituted pyridine cores. Following this, the less reactive C-Cl bond at the 2-position can be targeted under more forcing reaction conditions or with different catalytic systems. This step-wise approach allows for the controlled assembly of complex, multi-annulated heterocyclic structures. For instance, intramolecular cyclization reactions can be designed by introducing functional groups that subsequently react with the remaining chloro or fluoro substituents to form fused ring systems, which are common motifs in biologically active molecules.

Methodologies for Constructing Analogue Libraries Based on the this compound Framework

The creation of analogue libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of a compound's structure-activity relationship (SAR). whiterose.ac.uknih.gov The this compound framework is an ideal starting point for diversity-oriented synthesis and the construction of such libraries.

A typical strategy involves a divergent synthetic approach. The process would begin with the selective functionalization of the most reactive positions (C4-I and C5-I) via parallel synthesis techniques. A common starting material can be reacted with a diverse set of boronic acids (in Suzuki couplings) or alkynes (in Sonogashira couplings) in a multi-well plate format. This generates a primary library of 4,5-disubstituted-2-chloro-3-fluoropyridines. Each member of this library can then be subjected to a second round of diversification by targeting the C2-Cl bond with a different set of building blocks, such as amines or thiols, through nucleophilic aromatic substitution or further cross-coupling reactions. This combinatorial approach rapidly generates a large and structurally diverse collection of novel compounds for high-throughput screening.

Role in Materials Science and Polymer Chemistry (Focus on Monomer and Linker Design)

The same reactivity that makes this compound valuable in medicine also applies to materials science. lifechemicals.com Its rigid aromatic core and multiple, orthogonally reactive sites make it an excellent candidate for designing sophisticated monomers and linkers for advanced materials. The introduction of specific functional groups via the halogenated positions can tune the electronic, optical, and structural properties of the resulting polymers or frameworks.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials constructed from organic linkers and metal nodes (in MOFs) or through covalent bonds between organic monomers (in COFs). The properties of these materials are directly dictated by the geometry and functionality of the organic building blocks.

This compound can serve as a precursor to multifunctional linkers. For example, the diiodo positions can be converted to dicarboxylic acids or other coordinating groups via a sequence of cross-coupling followed by oxidation. The resulting pyridine-based dicarboxylate linker, still bearing the chloro and fluoro substituents, can then be reacted with metal ions to form a MOF. The remaining halogens on the pyridine ring within the MOF structure offer sites for post-synthetic modification, allowing for the fine-tuning of the framework's properties, such as gas sorption selectivity or catalytic activity.

Design Principles for Pyridine-Based Linkers in Supramolecular Assembly

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, halogen bonding, and π-π stacking. Pyridine-based molecules are exceptional building blocks for supramolecular assembly due to the directional nature of the nitrogen lone pair, which can act as a hydrogen bond acceptor. nih.gov

The design of linkers based on the this compound scaffold leverages these interactions. The iodine atoms are particularly effective halogen bond donors, capable of forming strong and directional interactions with Lewis bases. By functionalizing the chloro or fluoro positions with groups capable of hydrogen bonding, linkers can be designed that promote self-assembly into specific architectures, such as nanotubes or layered sheets. nih.gov The interplay between halogen bonding, hydrogen bonding, and π-stacking of the pyridine rings can be precisely controlled by the synthetic modifications made to the initial scaffold, enabling the rational design of complex supramolecular materials.

Applications in Agrochemical Synthesis as an Intermediate

The pyridine ring is a key component in many modern agrochemicals, including herbicides, fungicides, and insecticides, often contributing to their high efficacy and low toxicity profiles. agropages.comnih.gov Halogenated pyridine intermediates are crucial in the synthesis of these active ingredients. google.com

While direct examples citing the large-scale use of this compound in specific, commercialized agrochemicals are not prevalent in public literature, its potential as a versatile intermediate is clear. The agrochemical industry relies heavily on the same synthetic methodologies as the pharmaceutical sector, particularly palladium-catalyzed cross-coupling reactions. agropages.com This compound serves as a precursor for creating highly substituted pyridines, which are tested for biological activity. For example, it could be used to synthesize analogues of known pyridine-containing pesticides, where the unique halogenation pattern could lead to improved properties such as enhanced potency, altered spectrum of activity, or better metabolic stability in plants or insects. The step-wise functionalization allows for the creation of novel pyridine derivatives that are structurally related to effective fourth-generation pesticides. agropages.com

Analytical and Process Chemistry Methodologies

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of and isolating halogenated pyridine (B92270) intermediates. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would depend on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

A validated HPLC method would be essential for determining the purity of 2-Chloro-3-fluoro-4,5-diiodopyridine and for isolating it from reaction mixtures. While no specific method for this compound has been published, a general approach to developing a suitable reversed-phase HPLC (RP-HPLC) method can be proposed.

Hypothetical HPLC Method Parameters:

ParameterSuggested Starting ConditionsRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and widely used for the separation of a broad range of non-polar to moderately polar organic compounds.
Mobile Phase Acetonitrile and water or Methanol and water gradientA gradient elution is often necessary for separating complex mixtures containing starting materials, intermediates, and byproducts with varying polarities.
Detector UV-Vis Diode Array Detector (DAD)The pyridine ring and its substituents would exhibit UV absorbance, allowing for detection and quantification. A DAD provides spectral information, aiding in peak identification and purity assessment.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature Ambient or controlled (e.g., 30 °C)Temperature control ensures reproducible retention times.

Method development would involve optimizing the mobile phase composition, gradient profile, and flow rate to achieve adequate separation of the target compound from any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Process Monitoring

For monitoring the progress of a reaction producing this compound, GC-MS could be a powerful tool, provided the compound is sufficiently volatile and thermally stable. It allows for the separation and identification of various components in a reaction mixture.

Potential GC-MS Parameters:

ParameterSuggested ConditionsRationale
GC Column Capillary column (e.g., HP-5MS, DB-5MS)These are common, robust columns suitable for a wide range of organic compounds.
Injector Temperature 250-280 °CMust be high enough to ensure volatilization without causing thermal degradation.
Oven Program Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C)A temperature program is necessary to elute compounds with different boiling points.
Carrier Gas Helium or HydrogenInert carrier gases standard for GC.
MS Ionization Electron Ionization (EI)Standard ionization technique that produces reproducible mass spectra for library matching.
MS Detector Quadrupole or Ion TrapCommon mass analyzers for routine analysis.

Challenges in developing a GC-MS method might include the potential for on-column degradation of the highly halogenated and potentially reactive analyte.

Spectrophotometric and Potentiometric Methods for Quantification

Currently, there are no specific spectrophotometric or potentiometric methods reported for the quantification of this compound.

Spectrophotometric Methods: A UV-Vis spectrophotometric method could theoretically be developed for quantification. This would involve identifying the wavelength of maximum absorbance (λmax) for the compound in a suitable solvent and creating a calibration curve based on Beer-Lambert law. However, this method would lack the specificity of chromatographic methods and would be susceptible to interference from other UV-absorbing species in the sample.

Potentiometric Methods: Potentiometric titration is generally not a standard method for the quantification of such complex organic molecules unless a specific, selective titrimetric reaction can be identified.

In-situ Reaction Monitoring Techniques (e.g., In-situ IR, NMR) for Process Optimization

The application of in-situ monitoring techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) for the synthesis of this compound has not been documented. These Process Analytical Technology (PAT) tools are invaluable for optimizing reaction conditions by providing real-time data on the consumption of reactants and the formation of products and intermediates.

In-situ IR: A ReactIR or similar attenuated total reflectance (ATR) based mid-infrared probe could potentially monitor the reaction by tracking characteristic vibrational bands of the starting materials and the product. For example, changes in the C-I, C-F, and C-Cl stretching frequencies, as well as shifts in the pyridine ring vibrations, could be monitored.

In-situ NMR: Process NMR could provide detailed structural information throughout the reaction, allowing for the unambiguous identification and quantification of all species in the reaction mixture over time. This would be particularly useful for understanding reaction kinetics and identifying transient intermediates.

The development of such in-situ methods would require significant investment in specialized equipment and expertise to correlate spectral changes with the concentrations of the chemical species involved in the synthesis of this compound.

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Synthetic Utility of 2-Chloro-3-fluoro-4,5-diiodopyridine

The synthesis of polysubstituted pyridines, particularly those with a dense arrangement of different halogens, presents a significant synthetic challenge. While direct synthesis of this compound is not yet widely documented, its preparation can be envisaged through the adaptation of established methodologies for similar polyhalogenated pyridines.

Key methodological advances that could be pivotal for the synthesis of the title compound include:

Stepwise Halogenation: A plausible route would involve the sequential introduction of halogen atoms onto a pre-functionalized pyridine (B92270) ring. For instance, starting with a simpler precursor like 2-chloro-3-fluoropyridine (B99640), iodination reactions could be employed. google.com The regioselectivity of such reactions would be crucial and likely influenced by the directing effects of the existing chloro and fluoro substituents.

Functional Group Interconversion: The synthesis could also be approached by converting existing functional groups on a pyridine scaffold. For example, a suitably substituted aminopyridine could undergo diazotization followed by Sandmeyer-type reactions to introduce the chloro and iodo groups.

Halogen Dance Reactions: A particularly sophisticated strategy involves the "halogen dance" reaction, a base-catalyzed intramolecular migration of a halogen atom. wikipedia.orgclockss.orgrsc.org This has been successfully employed for the synthesis of other complex halopyridines, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine. acs.orgnih.gov A similar approach, potentially starting from a diiodinated 2-chloro-3-fluoropyridine isomer, could lead to the desired 4,5-diiodo substitution pattern. This method offers a powerful way to access substitution patterns that are not readily available through direct electrophilic halogenation.

The synthetic utility of this compound lies in its potential as a versatile intermediate for the creation of highly decorated pyridine derivatives. The presence of four distinct halogen atoms, each with unique reactivity, allows for selective functionalization through various cross-coupling reactions.

Table 1: Potential Synthetic Methodologies for this compound

MethodologyStarting Material ExampleKey TransformationPotential Advantages
Stepwise Halogenation2-Chloro-3-fluoropyridineElectrophilic IodinationPotentially straightforward
Functional Group InterconversionSubstituted AminopyridineDiazotization/Sandmeyer ReactionAccess from readily available amines
Halogen Dance ReactionIsomeric diiodo-2-chloro-3-fluoropyridineBase-catalyzed iodine migrationAccess to thermodynamically favored isomers

Unexplored Reactivity Patterns and Synthetic Challenges

The reactivity of this compound is expected to be rich and complex due to the interplay of the electronic effects of the four halogen substituents. The highly electronegative fluorine atom at the 3-position, coupled with the chlorine atom at the 2-position, will significantly influence the electron density of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Predicted Reactivity:

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the activating nitro group in nitropyridines are typically most reactive towards nucleophiles. In this compound, the electron-withdrawing nature of the halogens, particularly the fluorine and chlorine atoms, is anticipated to activate the ring for SNAr. The chlorine at the 2-position and the iodine at the 4-position are the most likely sites for nucleophilic attack.

Metal-Halogen Exchange: The iodine atoms at the 4 and 5-positions are expected to be the most susceptible to metal-halogen exchange with organolithium or Grignard reagents, a common strategy for introducing carbon-based substituents. The lower bond strength of the C-I bond compared to C-Br and C-Cl bonds facilitates this transformation.

Cross-Coupling Reactions: The two iodine atoms provide two reactive handles for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the sequential and selective introduction of aryl, alkyl, vinyl, and alkynyl groups.

Synthetic Challenges:

The primary challenge in the synthetic manipulation of this compound will be achieving regioselectivity. With four potential reaction sites, controlling which halogen atom reacts is paramount. This will likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature. For instance, differentiating between the two iodine atoms at positions 4 and 5 would be a significant hurdle to overcome.

Potential for Further Derivatization and Scaffold Expansion

The true synthetic power of this compound lies in its potential for extensive derivatization, enabling the expansion of the pyridine scaffold into more complex and functionally diverse molecules.

Strategies for Derivatization:

Selective Cross-Coupling: By carefully tuning reaction conditions, it may be possible to selectively react one of the iodine atoms, leaving the other intact for subsequent transformations. This would allow for a stepwise introduction of different functional groups.

Sequential Metal-Halogen Exchange and Cross-Coupling: A combination of metal-halogen exchange at one of the iodo positions, followed by a cross-coupling reaction at the other iodo position, and potentially a subsequent SNAr reaction at the chloro position, could lead to the synthesis of pentasubstituted pyridines with a high degree of molecular complexity.

Modification of the Pyridine Ring: Following initial derivatization at the halogenated positions, further modifications to the pyridine ring itself, such as N-oxidation or quaternization, could be explored to modulate the electronic properties and biological activity of the resulting compounds.

The ability to introduce a wide array of substituents onto the pyridine core makes this compound a highly attractive scaffold for the development of libraries of compounds for screening in drug discovery and materials science applications.

Interdisciplinary Research Opportunities Involving Advanced Halogenated Pyridines

The unique properties of advanced halogenated pyridines like this compound open up numerous avenues for interdisciplinary research.

Medicinal Chemistry: Halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of multiple halogens can enhance metabolic stability, improve binding affinity to biological targets, and facilitate passage through cell membranes. The scaffold of this compound could serve as a starting point for the design of novel therapeutics.

Materials Science: The electronic and photophysical properties of organic molecules are heavily influenced by their substitution patterns. The highly polarized nature of the C-F bond and the potential for intermolecular interactions involving the heavier halogens (Cl and I) make polyhalogenated pyridines interesting candidates for the development of new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Agrochemicals: Many successful herbicides and pesticides contain halogenated aromatic rings. The development of new synthetic routes to highly functionalized pyridines could lead to the discovery of novel agrochemicals with improved efficacy and environmental profiles.

Computational Chemistry: The complex interplay of electronic and steric effects in this compound provides an excellent platform for computational studies to predict reactivity, rationalize reaction outcomes, and guide the design of new synthetic strategies. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-3-fluoro-4,5-diiodopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential halogenation of pyridine derivatives. For example:

  • Step 1 : Start with 3-fluoropyridine. Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) at -78°C to deprotonate the C4 position, followed by iodination with I₂ .
  • Step 2 : Introduce chlorine at C2 via electrophilic substitution using Cl₂ in acetic acid under controlled temperature (20–25°C).
  • Step 3 : Iodinate C5 using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
  • Key Variables : Temperature, catalyst choice, and reaction time critically affect regioselectivity and yield. For instance, excess iodine can lead to over-halogenation, reducing purity.

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine’s electronic environment; chemical shifts between -100 to -150 ppm confirm substitution at C3.
  • ¹³C NMR : Peaks for C4 and C5 (iodinated positions) appear downfield (~140–160 ppm) due to iodine’s heavy atom effect.
  • Mass Spectrometry (HRMS) : Look for molecular ion clusters (M, M+2, M+4) to confirm the presence of two iodine atoms.
  • Contradictions : Discrepancies in coupling constants (e.g., J₃-F vs. J₂-Cl) may arise from solvent polarity or impurities; replicate measurements in CDCl₃ vs. DMSO-d₆ are advised.

Q. What are the stability considerations for this compound under ambient storage conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to assess decomposition temperatures. Iodine’s lability may lead to sublimation above 80°C.
  • Light Sensitivity : UV-vis spectroscopy and HPLC monitoring under UV light exposure (e.g., 254 nm) can detect photo-dehalogenation.
  • Storage Recommendations : Store in amber vials at -20°C under inert gas (Ar/N₂) to prevent oxidative loss of iodine .

Advanced Research Questions

Q. How does the electronic interplay between fluorine, chlorine, and iodine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density. Fluorine’s strong electron-withdrawing effect activates C4/C5 for Suzuki-Miyaura coupling, while iodine’s size sterically hinders Pd-catalyzed reactions.
  • Experimental Validation : Compare coupling efficiency using Pd(PPh₃)₄ vs. Ni(COD)₂ catalysts. Data from GC-MS and ¹H NMR can quantify regioselectivity (e.g., C4- vs. C5-substituted products).

Q. What strategies mitigate conflicting data in regioselective substitution studies?

  • Methodological Answer :

  • Case Study : If one study reports preferential substitution at C4 while another favors C5:
  • Variable Screening : Test solvent polarity (THF vs. DMF), base strength (K₂CO₃ vs. CsF), and temperature (25°C vs. 80°C).
  • Kinetic vs. Thermodynamic Control : Use time-resolved NMR to track intermediate formation. For example, kinetic control at low temperatures may favor C4 substitution, while higher temperatures drive equilibrium toward C5 products.

Q. How can computational modeling predict degradation pathways of this compound in environmental interfaces?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with common indoor surfaces (e.g., silica or cellulose) to predict adsorption/desorption behavior .
  • Degradation Pathways : Combine Gaussian-optimized transition states with LC-MS/MS to identify breakdown products (e.g., deiodinated species under UV light).

Key Notes

  • Contradictions : Discrepancies in synthetic yields often stem from trace moisture in reactions; rigorous drying of solvents/reagents is critical.
  • Advanced Tools : Synchrotron X-ray crystallography is recommended for resolving steric effects caused by iodine’s van der Waals radius.

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-3-fluoro-4,5-diiodopyridine
Reactant of Route 2
2-Chloro-3-fluoro-4,5-diiodopyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.